The compound can be sourced from various synthetic pathways, typically involving the modification of pyrazolidinone derivatives. It falls under the category of heterocyclic compounds, specifically those containing nitrogen atoms in their ring structure. Pyrazolidinones are known for their pharmacological properties, including anti-inflammatory and analgesic activities.
The synthesis of 4-(1-Hydroxyethyl)pyrazolidin-3-one can be achieved through several methods, with one notable approach being the reaction of hydrazines with carbonyl compounds. A common synthetic route involves the following steps:
Technical parameters such as reaction temperature, solvent choice (e.g., ethanol or DMF), and reaction time are crucial for optimizing yield and selectivity in these synthetic procedures .
The molecular structure of 4-(1-Hydroxyethyl)pyrazolidin-3-one can be described as follows:
The stereochemistry at the carbon adjacent to the nitrogen (C(5)) can influence its biological activity, making stereochemical control during synthesis critical for developing effective pharmaceuticals .
4-(1-Hydroxyethyl)pyrazolidin-3-one participates in various chemical reactions:
These reactions are essential for modifying the compound to enhance its pharmacological properties or to create derivatives with novel activities .
The mechanism of action for 4-(1-Hydroxyethyl)pyrazolidin-3-one primarily relates to its role as an anti-inflammatory agent. It is believed to inhibit cyclooxygenase enzymes, which are crucial for prostaglandin synthesis. By reducing prostaglandin levels, this compound may alleviate pain and inflammation.
Additionally, it may interact with various receptors in biological systems, influencing signaling pathways related to inflammation and pain perception. Detailed studies are required to elucidate its exact interactions at the molecular level .
Key physical and chemical properties of 4-(1-Hydroxyethyl)pyrazolidin-3-one include:
These properties are vital for determining its behavior in biological systems and its suitability for various applications .
4-(1-Hydroxyethyl)pyrazolidin-3-one has significant applications in medicinal chemistry:
4-(1-Hydroxyethyl)pyrazolidin-3-one is a structurally distinct heterocyclic compound characterized by a five-membered pyrazolidinone core with a hydroxyethyl substituent at the 4-position. Its molecular formula is C5H10N2O2, corresponding to a molecular weight of 130.15 g/mol, and it bears the CAS Registry Number 124667-24-9 [1]. The SMILES notation (O=C1NNCC1C(O)C) accurately captures its connectivity, featuring a cyclic amide (lactam) and a chiral secondary alcohol. The pyrazolidinone ring adopts an envelope conformation, as confirmed by crystallographic analyses of analogous structures, with the N1-C3-C4 segment often deviating from planarity [6].
Table 1: Fundamental Chemical Identifiers of 4-(1-Hydroxyethyl)pyrazolidin-3-one
Property | Value |
---|---|
CAS Registry Number | 124667-24-9 |
IUPAC Name | 4-(1-Hydroxyethyl)pyrazolidin-3-one |
Molecular Formula | C5H10N2O2 |
Molecular Weight | 130.15 g/mol |
SMILES Notation | O=C1NNCC1C(O)C |
Key Functional Groups | Cyclic amide, secondary alcohol |
The compound's hydrogen-bonding capacity is significant: the lactam carbonyl (C=O) and N-H groups serve as hydrogen-bond acceptors and donors, respectively, while the alcohol moiety (-CH(OH)CH3) acts as both donor and acceptor. This functionality enables diverse supramolecular interactions, such as intermolecular C–H···O and N–H···O bonds, which influence crystal packing and solubility [6]. Physicochemically, it is typically stored at low temperatures (-20°C), indicating sensitivity to thermal degradation or reactivity [1]. Its solubility profile suggests moderate polarity, compatible with polar aprotic solvents like DMSO or ethanol.
The synthesis of pyrazolidin-3-one derivatives originated in early 20th-century efforts to access bioactive nitrogen heterocycles. Initial routes relied on cyclocondensation of hydrazines with β-keto esters or acrylates, but these afforded limited substitution patterns. The targeted incorporation of the 1-hydroxyethyl group at C4 emerged from strategic adaptations of chalcone-hydrazine chemistry, where α,β-unsaturated ketones react with hydrazine hydrate under acidic catalysis [6]. A typical protocol involves refluxing a hydroxyethyl-substituted chalcone precursor with hydrazine hydrate and sodium acetate in glacial acetic acid for 24 hours, achieving cyclization via Michael addition followed by ring closure [6].
Modern advances focus on regioselective functionalization and green chemistry principles. For example, solvent-free techniques and catalysts like aluminum isopropoxide have been explored to enhance yield and reduce byproducts. The historical evolution of this scaffold reflects a broader trend in heterocyclic chemistry: from empirical discoveries to rational, efficient syntheses driven by the demand for structurally diverse intermediates in drug discovery [6] [7]. Challenges persist in controlling stereochemistry at C4 and optimizing reaction kinetics for large-scale production, necessitating specialized handling such as cold-chain transportation for stability [1].
This compound exemplifies the versatility of pyrazolidinones as building blocks in pharmaceutical design. Its scaffold is isosteric with γ-aminobutyric acid (GABA) and other endogenous metabolites, enabling interactions with biological targets. Pyrazolidinones feature prominently in kinase inhibitors, antimicrobials, and anti-inflammatory agents due to their balanced hydrophilicity and capacity for hydrogen bonding [4] [6]. Specifically, the hydroxyethyl side chain enhances water solubility and provides a site for further derivatization (e.g., esterification or etherification), making it invaluable for structure-activity relationship (SAR) studies.
Table 2: Key Pharmacophoric Features of 4-(1-Hydroxyethyl)pyrazolidin-3-one
Pharmacophore Element | Role in Molecular Recognition |
---|---|
Pyrazolidinone core | Serves as a planar hinge region; mimics adenine in kinase binding |
Lactam carbonyl | Acts as hydrogen-bond acceptor |
N-H group | Functions as hydrogen-bond donor |
Hydroxyethyl substituent | Enhances solubility; occupies ribose-binding pockets |
In oncology, related 1H-pyrazolo[3,4-d]pyrimidine derivatives (structural analogs) inhibit epidermal growth factor receptor (EGFR) kinases by competitively binding to the ATP site. For instance, compound 12b from recent studies inhibits EGFRWT at nanomolar concentrations (IC50 = 0.016 µM), underscoring the therapeutic potential of this chemotype [4]. The hydroxyethyl group in 4-(1-hydroxyethyl)pyrazolidin-3-one may similarly engage ribose-binding pockets in kinases, a region underexploited in early-generation inhibitors [4]. Synthetically, it acts as a precursor for complex molecules like acetylated pyrazolines, which often exhibit enhanced bioactivity compared to non-acetylated forms [6].
Table 3: Structurally Related Pyrazolidinone and Pyrazoline Derivatives
Compound Name | Molecular Formula | Structural Distinction |
---|---|---|
4-(1-Hydroxyethyl)pyrazolidin-3-one | C5H10N2O2 | Parent scaffold with C4 hydroxyethyl group |
4-(1-Hydroxyethyl)pyrazolidin-4-ol | C5H12N2O2 | Hydroxyl at C4 instead of ketone at C3 |
1-(3-(4-Iodophenyl)-5-(3-methylthiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethan-1-one | C16H15IN2OS | N-Acetylated pyrazoline with aryl/thienyl groups |
4-(1-Hydroxyethyl)-3-pyrazol-1-ylbenzonitrile | C12H11N3O | Pyrazole-linked benzonitrile derivative |
The compound's role extends to materials science, where its heteroatom-rich structure contributes to coordination polymers or catalysts. Future trajectories include leveraging its chirality for asymmetric synthesis and incorporating it into bifunctional inhibitors targeting mutant kinases in resistant cancers [4] [6]. Its synthetic flexibility and bio-relevance solidify its status as a high-value scaffold in modern chemistry.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1